3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N.ClH/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14;/h1,3,5,7H,6,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBZQGVUBAVVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052550-23-8 | |
| Record name | 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(Trifluoromethyl)benzaldehyde.
Formation of Propargylamine: The aldehyde is subjected to a propargylation reaction using propargylamine under basic conditions to form 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride (CAS: 1375472-81-3)
- Structure : The -CF₃ group is at the para position of the phenyl ring.
- Molecular Formula : C₁₀H₉ClF₃N (identical to the target compound).
- Applications : Used as a small-molecule scaffold in drug discovery.
- Key Difference : The para-substituted isomer may exhibit altered electronic effects and binding affinity compared to the meta-substituted variant due to differences in steric and electronic environments .
Saturated Chain Analog
3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride (CAS: 104774-93-8)
- Structure : Replaces the alkyne (-C≡CH) with a saturated propyl chain (-CH₂CH₂CH₂-).
- Molecular Formula : C₁₀H₁₃ClF₃N (molecular weight: 239.67 g/mol).
- Applications : Used as an impurity standard in Cinacalcet synthesis .
Heteroaromatic Analogs
3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride (CAS: 115955-65-2)
- Structure : Replaces the phenyl ring with a thiophene heterocycle.
- Molecular Formula : C₇H₈ClNS (molecular weight: 181.66 g/mol).
- Applications : Investigated for insecticidal activity and as a ligand in coordination chemistry.
- Key Difference : The sulfur atom in thiophene alters electronic properties and bioavailability compared to the phenyl derivative .
3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride (CAS: 1820736-32-0)
- Structure : Combines a thiophene ring with a -CF₃-substituted propane chain.
- Molecular Formula : C₇H₉ClF₃NS (molecular weight: 231.66 g/mol).
- Applications: Potential use in reverse ionic liquids and nanotechnology.
- Key Difference : The trifluoromethyl group on the aliphatic chain introduces lipophilicity, enhancing membrane permeability .
Halogen-Substituted Derivatives
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS: 1803586-04-0)
- Structure : Features a chlorine substituent at the ortho position of the phenyl ring and a -CF₃ group on the propane chain.
- Molecular Formula : C₉H₁₀Cl₂F₃N (molecular weight: 264.09 g/mol).
- Applications : Explored as a building block for agrochemicals.
N-Substituted Derivatives
N,N-Bis(1-methylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride (CID: 3049694)
- Structure : Incorporates N,N-diisopropyl groups on the amine.
- Molecular Formula : C₁₆H₂₀ClF₃N (molecular weight: 318.78 g/mol).
- Applications: Investigated for monolayer construction in nanotechnology.
- Key Difference : The bulky isopropyl groups reduce solubility but enhance thermal stability .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Electronic Effects : The meta-CF₃ group in the target compound enhances electron-withdrawing properties, stabilizing intermediates in Suzuki-Miyaura couplings .
- Biological Activity: Propargylamine derivatives exhibit inhibitory activity against monoamine oxidases (MAOs), but substitution patterns (e.g., para vs. meta) significantly alter potency .
- Material Science : Alkyne-containing analogs are preferred for click chemistry applications, whereas saturated-chain derivatives are more stable under acidic conditions .
Biological Activity
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride, also known by its CAS number 1052550-23-8, is a synthetic compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent in various biological contexts. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H8ClF3N
- Molecular Weight : 239.63 g/mol
- Physical State : Solid
- Storage Conditions : Store in a cool, dark place at room temperature.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures often modulate the serotonergic and noradrenergic systems, which are critical in mood regulation and the treatment of depressive disorders.
Antidepressant Activity
A recent study investigated the antidepressant-like effects of related compounds featuring the trifluoromethyl group. In this study, a compound structurally similar to this compound was tested in mice using the forced swimming test (FST) and tail suspension test (TST). The results indicated significant antidepressant-like effects, suggesting that these compounds may influence serotonin receptors (5-HT1A and 5-HT3), which are known to play a role in mood regulation .
Toxicity Profile
The toxicity profile of this compound has not been extensively documented; however, related compounds have shown low acute toxicity in animal models. This is a crucial consideration for potential therapeutic applications .
Comparative Biological Activity
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine HCl | 1052550-23-8 | Potential antidepressant effects |
| N-(3-(trifluoromethyl)phenyl)selenyl propynyl amine | 38635075 | Antidepressant-like effects |
| (R)-1-(4-(trifluoromethyl)phenyl)ethanamine HCl | 85664599 | Serotonergic modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
